molecular formula C21H26N2O3S B2774290 N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide CAS No. 946270-69-5

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2774290
CAS RN: 946270-69-5
M. Wt: 386.51
InChI Key: MUSQFVLTNBYNJR-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide, also known as BQ-123, is a peptide antagonist that specifically targets the endothelin-A (ETA) receptor. It is a potent and selective antagonist that has been extensively studied for its potential therapeutic applications in various diseases.

Scientific Research Applications

Catalysis and Synthesis

  • Optically Active Chiral Tetrahydroquinoline Synthesis : Research on optically active atropisomeric tetrahydroquinolines with N-C chiral axes has shown that these compounds can act as molecular rotors. The addition of methane sulfonic acid dramatically lowers the barrier to rotation around the chiral axis, suggesting potential applications in the development of responsive materials or in catalysis where controlled orientation can influence reaction outcomes (Suzuki et al., 2015).

  • Nanosized N-Sulfonated Acid Catalysts : The synthesis and use of a new nano-sized N-sulfonic acid demonstrated efficient catalysis in the one-pot synthesis of hexahydroquinolines via Hantzsch condensation. This process, performed under solvent-free conditions, showcases the role of sulfonamide-based catalysts in promoting polyhydroquinoline derivatives, suggesting similar catalytic potential for N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide (Goli-Jolodar et al., 2016).

  • Antimicrobial Activity of Quinolinium Sulfonate Derivatives : The synthesis of quaternary ammonium salts, including quinolinium sulfonate derivatives, and their screening for antimicrobial activities highlights the potential for sulfonamide and tetrahydroquinoline compounds in developing new antimicrobial agents. This research underscores the relevance of these compounds in pharmaceutical applications and suggests a potential area for the exploration of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide (Fadda et al., 2016).

Molecular Interaction and Reactivity

  • Methionine Aminopeptidase Inhibition : The study of quinolinyl sulfonamides as inhibitors of methionine aminopeptidase reveals their potential in modulating enzymatic activity. Such compounds exhibit differential inhibitory potency across various metal forms of the enzyme, illustrating the utility of sulfonamide compounds in biochemical research and potential therapeutic applications (Huang et al., 2006).

properties

IUPAC Name

N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-(3-methylphenyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3S/c1-3-4-12-23-20-10-9-19(14-18(20)8-11-21(23)24)22-27(25,26)15-17-7-5-6-16(2)13-17/h5-7,9-10,13-14,22H,3-4,8,11-12,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUSQFVLTNBYNJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-(m-tolyl)methanesulfonamide

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